2-([1,1'-Bi(cyclopropan)]-2-yl)aniline

Agrochemical Synthesis Palladium-Catalyzed Amination Process Chemistry

2-([1,1'-Bi(cyclopropan)]-2-yl)aniline is a primary aromatic amine featuring a unique bicyclopropyl topology directly annulated to the ortho position of the aniline ring. This structure imposes significant steric constraint and conformational rigidity, distinguishing it from mono-cyclopropyl or flexible alkyl-substituted aniline analogs.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 890408-75-0
Cat. No. B8737339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,1'-Bi(cyclopropan)]-2-yl)aniline
CAS890408-75-0
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESC1CC1C2CC2C3=CC=CC=C3N
InChIInChI=1S/C12H15N/c13-12-4-2-1-3-9(12)11-7-10(11)8-5-6-8/h1-4,8,10-11H,5-7,13H2
InChIKeyWRBFUJVNYHEZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-([1,1'-Bi(cyclopropan)]-2-yl)aniline (CAS 890408-75-0): A Structurally Distinct ortho-Bicyclopropylaniline Building Block for High-Performance SDHI Fungicides and Advanced Materials


2-([1,1'-Bi(cyclopropan)]-2-yl)aniline is a primary aromatic amine featuring a unique bicyclopropyl topology directly annulated to the ortho position of the aniline ring [1]. This structure imposes significant steric constraint and conformational rigidity, distinguishing it from mono-cyclopropyl or flexible alkyl-substituted aniline analogs. It is not a biologically active endpoint itself but a critical chemical intermediate, most notably serving as the sole gateway building block for the synthesis of a key class of commercial succinate dehydrogenase inhibitor (SDHI) fungicides, including Sedaxane, Isopyrazam, and Solatenol [2]. Its molecular architecture is also utilized in the design of advanced liquid crystalline materials [3].

Why 2-([1,1'-Bi(cyclopropan)]-2-yl)aniline Cannot Be Substituted With Generic ortho-Substituted Anilines in Key Applications


The ortho-bicyclopropyl motif in this aniline functions as a highly specific 3D bioisostere, designed to precisely occupy a defined hydrophobic pocket within the target succinate dehydrogenase (SDH) enzyme [1]. Generic analogs like 2-cyclopropylaniline or 2-tert-butylaniline lack the necessary spatial orientation presented by the fused cyclopropyl rings, which directly impacts the binding affinity and spectrum of activity of the final fungicidal product [2]. The patents for its synthesis explicitly highlight that developing an economically viable route was a major technical challenge, meaning that direct procurement of this high-purity intermediate removes significant R&D complexity and cost barriers for downstream manufacturers compared to developing an inferior analog or in-house synthesis from scratch [3].

Verifiable Differentiation Guide for 2-([1,1'-Bi(cyclopropan)]-2-yl)aniline: Functional, Structural, and Process-Specific Data


Synthetic Process Differentiation: Superior Cost-Efficiency of Direct Amination Route for Bicyclopropylanilines

The patented process for synthesizing ortho-bicyclopropyl-substituted primary anilines like 2-([1,1'-bi(cyclopropan)]-2-yl)aniline addresses a critical shortcoming of prior art. The previous method (WO 03/074491) was limited to using expensive and less reactive bromo- or iodo-substituted precursors and costly benzophenoneimine as a nucleophile surrogate, making large-scale synthesis economically unviable [1]. The new patent overcomes this by enabling the direct amination of the significantly cheaper, but traditionally unreactive, 2-(2-chlorophenyl)cyclopropanes in high yields. This transforms the economic feasibility of the compound by shifting the supply chain from expensive halobenzene starting materials to cost-effective chloro-analogs [1] [2].

Agrochemical Synthesis Palladium-Catalyzed Amination Process Chemistry

Pharmacophoric Differentiation: Bicyclopropyl Motif as a Validated SDHI Fungicidal Pharmacophore

The compound 2-([1,1'-bi(cyclopropan)]-2-yl)aniline is the specific aniline intermediate that directly furnishes the crucial bicyclopropyl fragment in the commercial broad-spectrum SDHI fungicides Sedaxane, Isopyrazam, and Solatenol [1]. This structural moiety acts as a rigidified 3D bioisostere, replacing flexible lipophilic groups. The significance is highlighted by a fungicidal composition patent where the active pyrazole carboxamide must incorporate a specific lipophilic group R3 selected from bicyclopropyl, 1,3-dimethylbutyl, or 1,3,3-trimethylbutyl to achieve broad-spectrum activity [2]. The bicyclopropyl variant is thus validated not just as a building block but as one of a few elite pharmacophores necessary for the desired commercial fungicidal profile.

Agrochemistry Fungicide Design Succinate Dehydrogenase Bioisosterism

Physicochemical Differentiation in Liquid Crystals: Bicyclopropyl Aniline Derivatives Shift Mesophase Transitions to Lower Temperatures

In the field of liquid crystals, aniline derivatives containing the 2-cyclopropylcyclopropyl moiety were synthesized for the first time and their mesophase behavior compared to analogs with simple alkyl side chains [1]. The study found that incorporating the bicyclopropyl moiety systematically shifted the phase transition temperatures (specifically SmA and SmB mesophases, as well as N phases) to a lower temperature region relative to open-chain alkyl analogs. This effect was attributed to the unique conformational dynamics and steric constraints of the fused cyclopropyl rings, directly impacting the compound's utility in formulating low-temperature liquid crystal displays or sensors.

Liquid Crystals Material Science Mesophase Engineering

Targeted Application Scenarios for 2-([1,1'-Bi(cyclopropan)]-2-yl)aniline Based on Verifiable Evidence


Industrial Synthesis of Broad-Spectrum SDHI Fungicides

The primary and most validated application is as a key starting material in the multi-step synthesis of high-value broad-spectrum SDHI fungicides, specifically Sedaxane, Isopyrazam, and Solatenol [1]. The synthesis patents demonstrate a direct, scalable route from this aniline to the final active ingredients. A procuring organization developing a generic or novel variant of these agrochemicals would require this exact intermediate, as the final fungicidal composition patents explicitly claim the bicyclopropyl moiety as one of only three allowed pharmacophores for the described commercial formulations [2].

Design of Low-Temperature Liquid Crystal Displays (LCDs) and Sensors

Based on evidence that the 2-cyclopropylcyclopropyl motif lowers mesophase transition temperatures compared to alkyl-chain analogs, this aniline scaffold is a valuable building block for synthesizing advanced liquid crystal monomers [3]. It is specifically applicable for engineering mixtures requiring broad nematic or smectic ranges at lower operational temperatures. This is a clear choice over generic aniline derivatives which will not provide this targeted thermal shift.

Exploration of Constrained Bioisosteres in Medicinal Chemistry

For medicinal chemistry programs seeking rigid, lipophilic bioisosteres of the tert-butyl group or other bulky motifs, 2-([1,1'-bi(cyclopropan)]-2-yl)aniline represents a unique, commercially interrogable scaffold [1]. The validated use of the bicyclopropyl unit in successful, potent, and selective SDHI fungicides serves as a powerful precedent for its ability to productively engage a defined biological binding pocket. This positions it as a rationally selected fragment for library synthesis to screen against targets where conventional, more flexible substituents have failed.

Cost-Efficient Scalable Preparation Research

The patented process chemistry demonstrating the transformation of cheap chloro- into valuable amino-bicyclopropanes establishes this compound as a benchmark for process R&D studies [4]. For groups working on palladium-catalyzed amination of challenging substrates, the synthesis of this compound from 2-chlorophenyl precursors offers a direct case study in overcoming difficulties with deactivated substrates, β-hydride elimination, and cost-driven ligand selection, making its procurement useful as a reference standard for reaction development.

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